2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-25-18-6-4-3-5-16(18)19(24)21-15-9-7-14(8-10-15)17-13-23-11-12-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRJWOKXLYUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[2,1-b]thiazole ring system, followed by its coupling with a benzamide derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound featuring an ethoxy group, a benzamide moiety, and an imidazo[2,1-b]thiazole ring. It is a compound of interest in medicinal chemistry because of its potential therapeutic applications, particularly against tuberculosis, and it exhibits promising biological activities.
Scientific Research Applications
this compound has applications in diverse fields:
- Medicinal Chemistry As a potential drug candidate for treating tuberculosis and cancer.
- Drug Development The unique combination of functional groups in this compound contributes to its distinct biological activity profile compared to other similar compounds. Interaction studies indicate that this compound interacts specifically with pantothenate synthetase in Mycobacterium tuberculosis. Molecular docking studies suggest a stable binding pattern between the compound and its target enzyme, which is crucial for understanding its mechanism of action and optimizing its efficacy against tuberculosis.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Contains an amino group instead of ethoxy | Enhanced solubility |
| N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Lacks the ethoxy group | Different pharmacokinetic profile |
| 2-Ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Similar structure but differs in substitution | Variations in biological activity |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are compared below with related imidazo[2,1-b]thiazole derivatives, highlighting key differences in substituents, biological targets, and potency.
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Position and Size: C-5 vs. C-6 substitution on the imidazo[2,1-b]thiazole ring significantly impacts biological activity. For example, compound 6a (C-5 dimethylamine) exhibits potent COX-2 inhibition, whereas the target compound (C-6 imidazo-thiazole) lacks reported COX-2 activity, suggesting positional sensitivity . Ethoxy (target compound) vs.
Functional Group Effects: Sulfonyl (e.g., 6a) and morpholino groups (e.g., HER2/CD221-targeting analogs in ) enhance binding to enzymes like COX-2 and kinases, whereas the target compound’s benzamide may favor epigenetic targets like sirtuins. Piperazine (SRT1460) and chloro (EN300-265999) substituents improve solubility and target affinity, respectively, highlighting the role of auxiliary groups in pharmacokinetics .
Biological Selectivity: The target compound’s lack of sulfonyl or morpholino groups differentiates it from COX-2 or HER2 inhibitors, suggesting divergent therapeutic applications. Sirtuin modulator 2’s methoxy group correlates with broader activity (anti-diabetic, anti-tumor), whereas trimethoxy groups in SRT1460 enhance specificity for SIRT1 .
Biological Activity
2-Ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against tuberculosis and various cancers. This compound features a unique structural framework that includes an ethoxy group, a benzamide moiety, and an imidazo[2,1-b]thiazole ring, which is known for its diverse biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its interaction with biological targets, enhancing its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound demonstrates promising activity against Mycobacterium tuberculosis, primarily by inhibiting pantothenate synthetase, a crucial enzyme in the bacterial biosynthetic pathway. Molecular docking studies reveal stable binding interactions, suggesting a mechanism of action that could be optimized for enhanced efficacy against tuberculosis .
- Anticancer Properties : The imidazo[2,1-b]thiazole core is associated with anticancer activity. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro evaluations have shown that derivatives of imidazo[2,1-b]thiazole exhibit selective inhibition of certain carbonic anhydrase isoforms, particularly hCA II. For instance, compounds structurally related to this compound have been reported to inhibit hCA II with inhibition constants (K_i) ranging from 57.7 µM to 98.2 µM .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the imidazo[2,1-b]thiazole ring in modulating biological activity. For example:
| Compound Name | K_i (µM) | Activity |
|---|---|---|
| 9ae | 57.7 | Selective hCA II Inhibitor |
| 9bb | 76.4 | Moderate hCA II Inhibitor |
| 9ca | 79.9 | Moderate hCA II Inhibitor |
| 9cc | 57.8 | Selective hCA II Inhibitor |
These findings suggest that modifications to the compound can lead to variations in potency and selectivity against different isoforms .
Tuberculosis Treatment
A study focused on the efficacy of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited IC_50 values as low as 2.03 µM against the bacterium while showing no activity towards non-tuberculous mycobacteria (NTM). This selectivity is crucial for developing targeted therapies with minimal side effects .
Cancer Cell Lines
Another investigation into the anticancer effects of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms identified included disruption of mitochondrial function and induction of apoptosis, underscoring the therapeutic potential of this class of compounds in oncology .
Q & A
Q. How is the compound’s selectivity for Sirtuin isoforms (e.g., SIRT1 vs. SIRT3) validated?
- Methodology :
- Enzyme inhibition assays : Compare IC₅₀ values across recombinant SIRT1, SIRT2, and SIRT3.
- Cellular models : Use SIRT1-knockout cells to isolate off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
